molecular formula C10H15NO B2608451 1-(Benzyloxy)propan-2-amine CAS No. 114377-38-7

1-(Benzyloxy)propan-2-amine

Cat. No.: B2608451
CAS No.: 114377-38-7
M. Wt: 165.236
InChI Key: HYUZZQIAJWNRAQ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)propan-2-amine is an organic compound with the molecular formula C10H15NO It is a derivative of propan-2-amine, where a benzyloxy group is attached to the first carbon atom

Mechanism of Action

Target of Action

It is known that the compound is involved in the mannich reaction, a carbon-carbon bond-forming reaction . This reaction is widely used for the preparation of pharmaceuticals and natural products .

Mode of Action

1-(Benzyloxy)propan-2-amine interacts with its targets through a process known as enantioselective aminomethylation . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . The reaction leads to the formation of anti/syn-isomeric amino keto ethers of the aromatic series .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the Mannich reaction . This reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The products of this reaction play an important role in modern pharmaceutical industry .

Pharmacokinetics

It is known that the synthesized compounds are readily soluble in organic solvents and immiscible with water .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of optically pure amino keto ethers of the aromatic series .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a chiral catalyst and the medium in which the reaction takes place . For instance, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one occurs in an aqueous medium .

Biochemical Analysis

Biochemical Properties

1-(Benzyloxy)propan-2-amine has been reported to participate in enantioselective aminomethylation reactions . This reaction involves the interaction of this compound with other molecules in the presence of a chiral catalyst, leading to the formation of products with high yields . The nature of these interactions is primarily chemical, involving bond formation and breakage.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its participation in biochemical reactions. For instance, in the enantioselective aminomethylation reaction, it interacts with other molecules to form new compounds . This process may involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound participates in reactions that lead to the formation of products in high yields , suggesting that it remains stable and active over the course of these reactions.

Metabolic Pathways

Given its role in enantioselective aminomethylation reactions , it is likely that it interacts with various enzymes and cofactors within these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)propan-2-amine can be synthesized through the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one. This reaction involves the use of a chiral pseudoephedrine catalyst in an aqueous medium, resulting in high yields and optical purity . The general procedure includes the reaction of an aliphatic aldehyde, 1-(benzyloxy)propan-2-one, and an aromatic propargyl aminoether in the presence of pseudoephedrine at 25°C for 24 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a basis for potential scale-up. The use of water as a solvent and the mild reaction conditions make this method environmentally friendly and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in substitution reactions, where the benzyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the substituent, but typically involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxypropan-2-one, while reduction could produce simpler amines .

Comparison with Similar Compounds

    1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 1-(Benzyloxy)propan-2-amine.

    Propan-2-amine: The parent compound without the benzyloxy group.

    Benzyloxyethanol: A similar compound with an ethanol backbone instead of propan-2-amine.

Uniqueness: this compound is unique due to its combination of the benzyloxy and amine groups, which confer distinct chemical reactivity and potential biological activity. Its ability to participate in enantioselective synthesis makes it valuable in the production of chiral molecules .

Properties

IUPAC Name

1-phenylmethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUZZQIAJWNRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114377-38-7
Record name 1-(benzyloxy)propan-2-amine
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